AMO 1618

Übersicht

Beschreibung

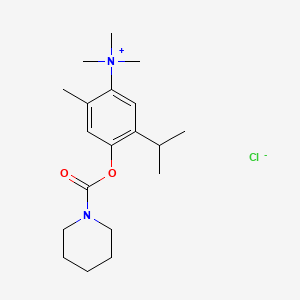

AMO 1618 is a synthetic organic compound It is characterized by its complex structure, which includes a benzenaminium core substituted with multiple methyl groups, an isopropyl group, and a piperidinylcarbonyl oxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AMO 1618 typically involves multiple steps:

Formation of the Benzenaminium Core: The initial step involves the formation of the benzenaminium core through a series of reactions, including nitration, reduction, and amination.

Substitution Reactions: The core is then subjected to substitution reactions to introduce the methyl groups and the isopropyl group. These reactions often require the use of strong bases and specific reaction conditions to ensure selective substitution.

Introduction of the Piperidinylcarbonyl Oxy Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Analyse Chemischer Reaktionen

Table 1: Dose-Dependent Effects of AMO-1618 on Pea Seed Gibberellin Levels

| AMO-1618 Concentration (mg/L) | Gibberellin Reduction (%) | Seed Growth Impact |

|---|---|---|

| 5 | 40 | None |

| 25 | 55 | Moderate |

| 50 | 60 | Significant |

Antimalarial Activity via Isoprenoid Pathway Disruption

AMO-1618 exhibits potent antimalarial effects by targeting isoprenoid biosynthesis in Plasmodium falciparum. It induces rapid morphological changes in intraerythrocytic parasites, including:

-

Swelling and disorganization of trophozoite and schizont stages within 8–24 hours .

-

Disruption of apicoplast membranes, as observed via electron microscopy .

Table 2: Efficacy of AMO-1618 Against Plasmodium falciparum

| Parameter | Value |

|---|---|

| ED₅₀ (µM) | 10.3 ± 2.22 |

| Time to Morphological Change | 8–24 hours |

| Erythrocyte Toxicity | None observed |

Mechanistic Selectivity

AMO-1618’s specificity for terpenoid pathways is evidenced by:

-

No cross-reactivity : Unlike other gibberellin inhibitors (e.g., paclobutrazol), AMO-1618 does not affect fungal ergosterol synthesis or mammalian cell lines at bioactive concentrations .

-

Stage-specific action : It primarily targets trophozoite and schizont stages of P. falciparum, with minimal impact on ring-stage parasites .

Comparative Inhibition Profiles

AMO-1618’s potency is intermediate among gibberellin biosynthesis inhibitors:

Biochemical Stability and Metabolite Analysis

GC-MS studies reveal AMO-1618’s stability under physiological conditions:

Wissenschaftliche Forschungsanwendungen

Gibberellin Biosynthesis Inhibition

AMO 1618 is primarily known for its role as a gibberellin biosynthesis inhibitor. Gibberellins are vital hormones that promote growth and development in plants. The application of this compound has been shown to reduce gibberellin levels in various plant tissues:

- In Pea Seeds : Research indicates that this compound significantly reduces gibberellin content in developing pea seeds when cultured in excised pods. The effect is concentration-dependent, with higher concentrations leading to greater reductions in gibberellin levels without adversely affecting seed growth at lower concentrations .

- In Phaseolus Coccineus : Similar effects have been observed in Phaseolus coccineus, where this compound alters endogenous gibberellin levels and affects stem, leaf, and root growth .

Growth Retardation

This compound has been utilized as a growth retardant across various plant species:

- Citrus Seedlings : Studies have demonstrated that this compound can effectively retard the growth of citrus seedlings when applied at concentrations of 5,000 to 10,000 ppm. The effects can persist for over 45 days post-application .

- General Applications : Its ability to inhibit growth has made it a valuable tool for managing plant height in crops where excessive growth can lead to lodging or other issues.

Agricultural Biotechnology

The implications of using this compound extend into agricultural biotechnology:

- Crop Management : By controlling gibberellin levels, this compound can be used to optimize crop yields and improve the quality of produce by ensuring plants do not grow excessively tall or weak .

- Environmental Applications : Research also suggests potential uses in ecotoxicology and bioremediation efforts, particularly in assessing the phytotoxicity of pollutants on plant development .

Case Studies

Several case studies highlight the effectiveness of this compound:

Wirkmechanismus

The mechanism of action of AMO 1618 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N,N-Trimethyl-4-(1-methylethyl)benzenaminium chloride: Similar structure but lacks the piperidinylcarbonyl oxy group.

N,N,N,2-Tetramethyl-4-(1-methylethyl)benzenaminium chloride: Similar structure but lacks the piperidinylcarbonyl oxy group.

N,N,N,2-Tetramethyl-5-(1-methylethyl)-4-hydroxybenzenaminium chloride: Similar structure but has a hydroxyl group instead of the piperidinylcarbonyl oxy group.

Uniqueness

AMO 1618 is unique due to the presence of the piperidinylcarbonyl oxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Biologische Aktivität

AMO 1618, a plant growth retardant, has garnered attention for its diverse biological activities, particularly in inhibiting gibberellin (GA) biosynthesis and affecting plant growth parameters. This article presents a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.

This compound functions primarily as a gibberellin biosynthesis inhibitor . Studies have shown that it interferes with the production of gibberellins in various plant species, leading to significant alterations in growth patterns. The compound is known to inhibit stem elongation and promote dwarfism in treated plants, which can be advantageous for ornamental horticulture.

Key Findings:

- Inhibition of Gibberellin Production : this compound effectively reduces the levels of gibberellins in plants, which are crucial for promoting cell elongation and growth. This was evidenced by experiments on Gibberella fujikuroi and Sphaceloma manihoticola, where this compound was shown to inhibit GA production at concentrations ranging from to m .

- Effects on Plant Morphology : The application of this compound resulted in shorter internodes and a rosette growth form in several species, including chrysanthemums and maize. This effect is particularly useful for producing compact plant varieties suitable for commercial markets .

Effects on Plant Growth Parameters

The biological activity of this compound extends beyond mere inhibition of elongation; it also influences other growth parameters such as leaf color, root development, and flowering time.

Table 1: Effects of this compound on Various Plant Species

Case Study 1: Chrysanthemum Cultivation

In a study focused on chrysanthemums, this compound was applied during the floral initiation phase. The results indicated that plants treated with this compound exhibited delayed flowering by two to three weeks compared to untreated controls. This delay was attributed to the suppression of floret development and stem elongation .

Case Study 2: Maize Dwarf Mutant

Research utilizing a dwarf mutant of maize (Zea mays), known as dwarf-1, demonstrated that this compound effectively interacted with gibberellin pathways. Treated plants showed reduced height and altered leaf morphology, confirming the compound's role as a growth retardant .

Persistence and Environmental Impact

This compound has been observed to persist in soil, influencing subsequent plant generations. A nine-year study revealed that plants grown in soil treated with this compound exhibited reduced susceptibility to foliar diseases, likely due to thicker leaf structures developed from treatment .

Eigenschaften

IUPAC Name |

trimethyl-[2-methyl-4-(piperidine-1-carbonyloxy)-5-propan-2-ylphenyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N2O2.ClH/c1-14(2)16-13-17(21(4,5)6)15(3)12-18(16)23-19(22)20-10-8-7-9-11-20;/h12-14H,7-11H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIMUIRJKDWCPO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)OC(=O)N2CCCCC2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6295-53-0 (iodide) | |

| Record name | AMO-1618 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90947238 | |

| Record name | N,N,N,2-Tetramethyl-4-[(piperidine-1-carbonyl)oxy]-5-(propan-2-yl)anilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2438-53-1 | |

| Record name | Benzenaminium, N,N,N,2-tetramethyl-5-(1-methylethyl)-4-[(1-piperidinylcarbonyl)oxy]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMO-1618 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N,2-Tetramethyl-4-[(piperidine-1-carbonyl)oxy]-5-(propan-2-yl)anilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.